molecular formula C9H10ClNO4S2 B1526429 2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 1307962-30-6

2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No. B1526429
CAS RN: 1307962-30-6
M. Wt: 295.8 g/mol
InChI Key: NCVRESVVUMRVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1307962-30-6 . It has a molecular weight of 295.77 and its IUPAC name is 2-[(cyclopropylamino)sulfonyl]benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride is 1S/C9H10ClNO4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Sulfonamide Synthesis

Research highlights a novel approach to synthesizing aliphatic sulfonamides from alkenes using sulfamoyl chlorides. Sulfamoyl and sulfonyl chlorides are activated by a silyl radical, enabling the direct access to complex sulfonamide-containing molecules, which are pivotal in medicinal chemistry (Hell et al., 2019).

Catalytic Systems for Organic Synthesis

A catalytic system utilizing sulfonic acid functionalized imidazolium salts and FeCl3 has shown high efficiency in catalyzing the synthesis of benzimidazoles from benzene-1,2-diamine and aromatic aldehydes, providing a green chemistry approach for producing benzimidazole derivatives in high yields and short reaction times (Khazaei et al., 2011).

Carbonic Anhydrase Inhibition

A study on aromatic sulfonamide inhibitors for various carbonic anhydrase isoenzymes revealed that compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide show nanomolar inhibitory concentration against multiple isoenzymes, highlighting their potential in therapeutic applications (Supuran et al., 2013).

Water Treatment Technologies

Novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment applications, showing improved water flux due to enhanced surface hydrophilicity from sulfonated aromatic diamine monomers, indicating its utility in environmental engineering (Liu et al., 2012).

Chemical Synthesis and Material Science

In material science, sulfonated poly(p-phenylene) derivatives synthesized for proton exchange membranes in fuel cells exhibit high ion exchange capacities and proton conductivities, which are essential for energy conversion technologies (Ghassemi & Mcgrath, 2004).

Anticancer and Antioxidant Applications

Benzene sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer and antioxidant agents, indicating the significant role of sulfonamide functional groups in the development of therapeutic agents (Mohamed et al., 2022).

Safety and Hazards

The safety data sheet for 2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride is available . It’s important to handle this chemical with care, using protective gloves and clothing, and to work in a well-ventilated area .

properties

IUPAC Name

2-(cyclopropylsulfamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVRESVVUMRVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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